molecular formula C8H13Cl2N5 B13518779 1-(4-Chloro-1,3,5-triazin-2-yl)-4-piperidinamine hydrochloride

1-(4-Chloro-1,3,5-triazin-2-yl)-4-piperidinamine hydrochloride

Cat. No.: B13518779
M. Wt: 250.13 g/mol
InChI Key: FABFFBACHGPKNZ-UHFFFAOYSA-N
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Description

1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

The synthesis of 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride typically involves the reaction of cyanuric chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining high yields and purity.

Chemical Reactions Analysis

1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: The compound can react with carboxylic acids to form amides or esters.

Scientific Research Applications

1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride can be compared with other triazine derivatives, such as:

The uniqueness of 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other triazine derivatives.

Properties

Molecular Formula

C8H13Cl2N5

Molecular Weight

250.13 g/mol

IUPAC Name

1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C8H12ClN5.ClH/c9-7-11-5-12-8(13-7)14-3-1-6(10)2-4-14;/h5-6H,1-4,10H2;1H

InChI Key

FABFFBACHGPKNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC(=NC=N2)Cl.Cl

Origin of Product

United States

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